Allura Red AC - 25956-17-6

Allura Red AC

Catalog Number: EVT-258315
CAS Number: 25956-17-6
Molecular Formula: C18H16N2NaO8S2
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allura Red AC, also known by its E number E129, is a synthetic red azo dye. [] It is commonly used as a food coloring agent in various food and beverage products. [, , , , , ] The dye is also utilized in other industries such as cosmetics and pharmaceuticals. [, , ] Its widespread use stems from its ability to impart an appealing red color, enhance the visual appeal of products, and compensate for color loss during processing. [, , ]

Sunset Yellow FCF (E110)

  • Relevance: Sunset Yellow FCF is often studied alongside Allura Red AC in research focusing on the detection, separation, and degradation of food dyes in various matrices. This is due to their frequent co-occurrence in food products and their structural similarities, which often lead to similar analytical challenges and considerations. Studies frequently analyze the behavior of both dyes under identical experimental conditions to compare their properties and optimize analytical methods. [, , , , , , ]

Tartrazine (E102)

  • Relevance: Research often investigates Tartrazine alongside Allura Red AC, particularly in developing and validating analytical methods for detecting and quantifying food dyes in complex matrices. This co-investigation is driven by their frequent combined use in food products and their shared chemical characteristics, which necessitate careful consideration for effective analytical separation and detection. [, , , , , , ]

Quinoline Yellow WS (E104)

  • Relevance: Quinoline Yellow WS is frequently included in studies focusing on the simultaneous analysis of multiple food dyes, including Allura Red AC, in various food products. [, ]

Carmoisine (E122)

  • Relevance: Studies often incorporate Carmoisine alongside Allura Red AC when investigating the analytical detection, separation, and degradation of food dyes. These studies leverage their common presence in food products and similar chemical properties to develop comprehensive and robust analytical methods. [, , , , , ]

Ponceau 4R (E124)

  • Relevance: Studies frequently investigate Ponceau 4R in conjunction with Allura Red AC due to their widespread use in food products and similar analytical considerations. These investigations focus on optimizing methods for their simultaneous detection, separation, and quantification in complex mixtures. [, , , , ]

Amaranth (E123)

  • Relevance: Amaranth is relevant due to its past use as a food coloring agent, making it a potential contaminant in older food samples. Studies often focus on distinguishing it from Allura Red AC and other permitted food dyes. [, , , , , ]

Brilliant Blue FCF (E133)

  • Relevance: Brilliant Blue FCF, while structurally dissimilar to Allura Red AC, is frequently included in research investigating the detection and quantification of multiple food dyes in food products. [, , , , ]

Indigo Carmine (E132)

  • Relevance: Similar to Brilliant Blue FCF, Indigo Carmine is often studied alongside Allura Red AC in research investigating the analysis of multiple food dyes present in various products. [, , , , ]

Erythrosine (E127)

  • Relevance: Studies often include Erythrosine alongside Allura Red AC when evaluating and improving analytical methods for food dye analysis. This inclusion helps researchers assess the applicability of the methods across different classes of food dyes. [, , ]

Red 2G (E128)

  • Relevance: The relevance of Red 2G stems from its historical use as a food coloring agent. As a banned substance, research primarily focuses on its detection in food products to ensure regulatory compliance and prevent potential health risks. [, ]

Patent Blue V (E131)

  • Relevance: Similar to other dyes mentioned, Patent Blue V is often studied alongside Allura Red AC in research focusing on analyzing various food dyes present in food products. This inclusion helps evaluate the effectiveness of analytical methods in separating and quantifying multiple dyes simultaneously. [, ]

Green S (E142)

  • Relevance: While structurally dissimilar to Allura Red AC, Green S is often included in studies focusing on the simultaneous analysis of multiple food dyes, providing a comprehensive approach to food safety and quality control. [, ]

Fast Green FCF (E143)

  • Relevance: Like other triarylmethane dyes, Fast Green FCF is included in studies to develop methods for detecting and quantifying multiple food dyes simultaneously, ensuring the safety and quality of food products. [, ]

1,2-Naphthaquinone

  • Relevance: This compound is significant because it has been identified as one of the products formed during the degradation of Allura Red AC in certain chemical reactions, such as oxidation with Chloramine-T in acidic conditions. []

4-Methyl Anisole

  • Relevance: This compound is notable as it is a potential degradation product of Allura Red AC, specifically formed during the oxidation process involving Chloramine-T in an acidic environment. Understanding the degradation products of Allura Red AC is important in assessing the overall safety and potential health effects of the dye. []

Acid Violet 7

  • Relevance: This dye was studied alongside Allura Red AC to evaluate the dye decolorization ability of laccase from Trametes versicolor, a type of white rot fungus. []

Acid Red 1

  • Relevance: This dye was included in a study examining the decolorization ability of laccase from Trametes versicolor alongside Allura Red AC, focusing on the potential of this enzyme for bioremediation of dye-contaminated wastewater. []
  • Relevance: Similar to Acid Violet 7 and Acid Red 1, this dye was part of an investigation to assess the ability of laccase from Trametes versicolor to decolorize and detoxify azo dyes, including Allura Red AC. []
Source and Classification

Allura Red is derived from the coupling reaction of diazotized 5-amino-4-methoxy-2-toluenesulphonic acid with 6-hydroxy-2-naphthalene sulfonic acid. It is classified as a synthetic food dye and falls under the category of azo dyes, which are characterized by their nitrogen-to-nitrogen double bond (–N=N–) structure . The dye is commonly used in beverages, confectionery, and various processed foods.

Synthesis Analysis

Methods and Technical Details

The synthesis of Allura Red involves several key steps:

  1. Diazotization: The first step includes the diazotization of 5-amino-4-methoxy-2-toluenesulphonic acid using nitrous acid.
  2. Coupling Reaction: The diazonium salt formed is then coupled with 6-hydroxy-2-naphthalene sulfonic acid under alkaline conditions to produce Allura Red AC.
  3. Purification: The crude product is purified through crystallization or chromatography techniques to achieve a high purity level, often exceeding 99% .

The synthesis process can be monitored using High-Performance Liquid Chromatography (HPLC) to ensure quality control and assess the purity of the final product.

Molecular Structure Analysis

Structure and Data

Allura Red AC features a complex molecular structure characterized by its azo group and sulfonate functionalities. The structural representation can be summarized as follows:

  • Molecular Formula: C18H14N2Na2O8S2C_{18}H_{14}N_{2}Na_{2}O_{8}S_{2}
  • Molecular Weight: 496.42 g/mol
  • Absorption Maximum: The dye exhibits an absorption maximum at 504 nm in aqueous solutions at pH 7 .

The presence of multiple functional groups contributes to its solubility in water and its effectiveness as a coloring agent.

Chemical Reactions Analysis

Reactions and Technical Details

Allura Red AC can undergo various chemical reactions, particularly oxidation processes. One notable reaction involves its degradation using sodium bicarbonate and hydrogen peroxide, which has been studied for wastewater treatment applications:

  1. Oxidation Reaction: In the presence of sodium bicarbonate, hydrogen peroxide acts as an oxidizing agent to decolorize Allura Red AC.
  2. Reaction Conditions: Optimal conditions for this reaction include specific concentrations of sodium bicarbonate and hydrogen peroxide, which can significantly affect the degradation efficiency .

The reaction products may include simpler aromatic compounds, carbon dioxide, and other by-products that require analysis through chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

Mechanism of Action

Process and Data

The mechanism by which Allura Red AC exerts its coloring effect involves the interaction between light and the chromophores present in its structure. The azo group contributes significantly to its color properties by absorbing specific wavelengths of light:

  1. Light Absorption: The conjugated double bonds within the azo group allow for effective light absorption, resulting in the vivid red coloration observed in products containing this dye.
  2. Stability: The stability of Allura Red AC under various pH conditions enhances its utility in food applications .

Studies have shown that variations in pH can influence both the color intensity and stability of Allura Red AC.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Allura Red AC appears as dark red powder or granules.
  • Solubility: It is highly soluble in water but only slightly soluble in 50% ethanol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for organic compounds.

Chemical Properties

  • pH Stability: The dye maintains stability across a wide range of pH levels but exhibits optimal performance around neutral pH.
  • Reactivity: As an azo dye, it can undergo reduction reactions under certain conditions, leading to decolorization or formation of secondary products .
Applications

Scientific Uses

Allura Red AC finds extensive applications beyond food coloring:

  1. Food Industry: Primarily used to enhance the visual appeal of candies, beverages, dairy products, and sauces.
  2. Cosmetics: Employed as a coloring agent in various cosmetic formulations.
  3. Analytical Chemistry: Utilized as a standard reference material in analytical methods for detecting synthetic dyes in food products .
  4. Environmental Studies: Investigated for its degradation pathways in wastewater treatment processes to assess environmental impact .

Properties

CAS Number

25956-17-6

Product Name

Allura Red AC

IUPAC Name

disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Molecular Formula

C18H16N2NaO8S2

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C18H16N2O8S2.Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);

InChI Key

DZYBEOXTUJOKAP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+]

Solubility

In water, 2.25X10+5 mg/L at 25 °C
In 50% alcohol, 1.3%
Solubility at 25 °C: in ethanol, 0.001 g/100 mL; in glycerol, 3.0 g/100 mL; in propylene glycol, 1.5 g/100 mL

Synonyms

Allura Red AC dye; CI 16035; CI-16035; CI16035; Curry red; FD & C Red no. 40; Food Red 17; Fancy Red;

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Na]

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